Casoxin C
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Overview
Description
Casoxin C is a food-derived exorphin peptide released from the κ-casein of milk protein. It is a decapeptide with the sequence Tyr-Ile-Pro-Ile-Gln-Tyr-Val-Leu-Ser-Arg. This compound acts as an opioid antagonist, specifically targeting the μ-opioid receptor .
Preparation Methods
Casoxin C is produced through the enzymatic digestion of κ-casein in milk. The process involves the use of gastrointestinal enzymes such as pepsin and trypsin. These enzymes hydrolyze κ-casein, releasing this compound along with other casoxins . Industrial production methods typically involve the controlled enzymatic digestion of milk proteins, followed by purification processes to isolate the desired peptide .
Chemical Reactions Analysis
Casoxin C, like other peptides, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized, particularly at the tyrosine residues.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues in this compound can be substituted through chemical modification. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various chemical modifiers. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Casoxin C has several scientific research applications:
Chemistry: Studied for its structural properties and potential as a model peptide for understanding protein folding and interactions.
Biology: Investigated for its role as an opioid antagonist and its effects on the opioid system.
Medicine: Potential therapeutic applications in modulating opioid receptor activity and treating conditions related to opioid receptor dysfunction.
Industry: Used in the food industry for its potential immunomodulatory roles and its impact on milk protein properties
Mechanism of Action
Casoxin C exerts its effects by acting as an opioid antagonist. It binds to the μ-opioid receptor, blocking the receptor’s activity. This interaction prevents the typical effects mediated by opioid agonists, such as analgesia and euphoria. The molecular targets involved include the μ-opioid receptor and associated signaling pathways .
Comparison with Similar Compounds
Casoxin C is part of a group of peptides known as casoxins, which also includes casoxin A, B, and D. These peptides share a common origin from κ-casein but differ in their amino acid sequences and receptor selectivity. For example:
Casoxin A: Selective for all three opioid receptors (μ, δ, κ).
Casoxin B: Affinity for the μ-opioid receptor.
Casoxin D: Selectivity for either μ or δ-opioid receptors. This compound is unique in its specific affinity for the μ-opioid receptor and its potential immunomodulatory roles.
Properties
Molecular Formula |
C60H94N14O15 |
---|---|
Molecular Weight |
1251.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C60H94N14O15/c1-9-33(7)48(72-55(84)45-14-12-26-74(45)58(87)49(34(8)10-2)73-50(79)39(61)28-35-15-19-37(76)20-16-35)57(86)66-40(23-24-46(62)78)51(80)68-43(29-36-17-21-38(77)22-18-36)53(82)71-47(32(5)6)56(85)69-42(27-31(3)4)52(81)70-44(30-75)54(83)67-41(59(88)89)13-11-25-65-60(63)64/h15-22,31-34,39-45,47-49,75-77H,9-14,23-30,61H2,1-8H3,(H2,62,78)(H,66,86)(H,67,83)(H,68,80)(H,69,85)(H,70,81)(H,71,82)(H,72,84)(H,73,79)(H,88,89)(H4,63,64,65)/t33-,34-,39-,40-,41-,42-,43-,44-,45-,47-,48-,49-/m0/s1 |
InChI Key |
FLMZYYASMMUDFC-FJKDSYQFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CC3=CC=C(C=C3)O)N |
sequence |
YIPIQYVLSR |
Synonyms |
casoxin C Tyr-Ile-Pro-Ile-Gln-Tyr-Val-Leu-Ser-Arg tyrosyl-isoleucyl-prolyl-isoleucyl-glutaminyl-tyrosyl-valyl-leucyl-seryl-arginine |
Origin of Product |
United States |
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